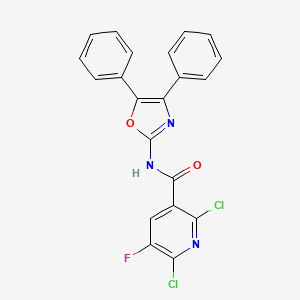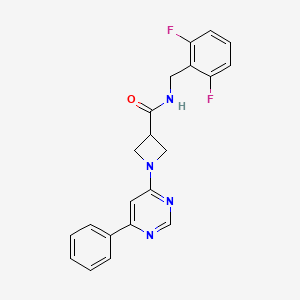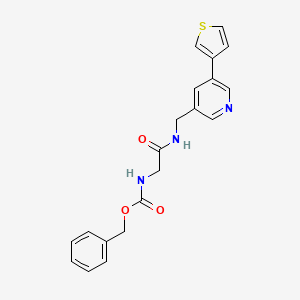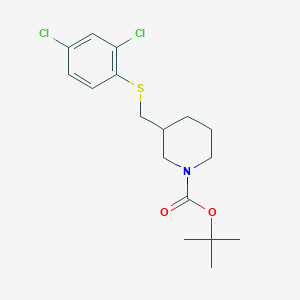
2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide, also known as DFP-10917, is a novel small molecule compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. DFP-10917 has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer treatments. In
Mécanisme D'action
The exact mechanism of action of 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide is not yet fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the folding and stabilization of many proteins that are involved in cancer cell growth and survival. By inhibiting HSP90, 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide is thought to disrupt these critical cellular processes and induce cancer cell death.
Biochemical and Physiological Effects:
2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide has been found to inhibit the growth of certain bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and modify for structure-activity relationship studies. Additionally, 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide has been found to exhibit low toxicity in normal cells, suggesting that it may have a favorable safety profile. However, there are also some limitations to using 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide in lab experiments. Its low solubility in water can make it difficult to work with, and its potency may require the use of high concentrations that could lead to non-specific effects.
Orientations Futures
There are several future directions for research on 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide. One area of interest is the development of more efficient synthesis methods that could increase the yield and scalability of the production process. Additionally, further studies are needed to fully elucidate the mechanism of action of 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide and its potential as a therapeutic agent for other diseases beyond cancer. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide in humans.
Méthodes De Synthèse
The synthesis of 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2,6-dichloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4,5-diphenyl-1,3-oxazole-2-amine in the presence of a base to produce the desired amide product. The final step involves the introduction of a fluorine atom to the pyridine ring using a palladium-catalyzed cross-coupling reaction. The overall yield of this synthesis method is approximately 20%, making it a relatively efficient process.
Applications De Recherche Scientifique
2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide is able to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide has been found to inhibit cancer cell migration and invasion, suggesting that it may have potential as an anti-metastatic agent. In vivo studies have also shown promising results, with 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide exhibiting anti-tumor activity in xenograft models of breast and lung cancer.
Propriétés
IUPAC Name |
2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2FN3O2/c22-18-14(11-15(24)19(23)26-18)20(28)27-21-25-16(12-7-3-1-4-8-12)17(29-21)13-9-5-2-6-10-13/h1-11H,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMYEJZUAFHTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)C3=CC(=C(N=C3Cl)Cl)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B2909771.png)

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2909773.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2909774.png)


![N-(2,3-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2909778.png)


![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)
![3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2909787.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2909789.png)
![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2909790.png)